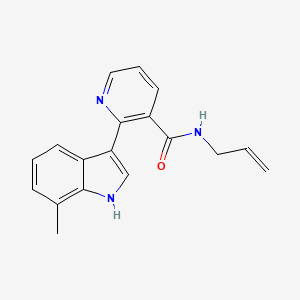![molecular formula C22H28ClNO3 B3817264 [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3817264.png)
[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol
Descripción general
Descripción
[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol, also known as JDTic, is a selective antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor found in the central and peripheral nervous system, and they play a role in pain management, stress response, and addiction. JDTic has been found to have potential therapeutic applications in the treatment of drug addiction, depression, and anxiety.
Mecanismo De Acción
[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol works by selectively blocking the KOR, which is involved in the negative effects of stress and drug addiction. By blocking the KOR, [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol reduces the negative effects of stress and prevents the reward-seeking behavior associated with drug addiction. This makes it a promising candidate for the treatment of addiction and mood disorders.
Biochemical and Physiological Effects:
[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with reward and pleasure. It also reduces the release of stress hormones, such as corticotropin-releasing hormone (CRH), which is involved in the stress response. [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol has also been found to have anti-inflammatory effects, which may be relevant to its use in the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol is its selectivity for the KOR. This makes it a useful tool for studying the role of KORs in various physiological and pathological processes. However, [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. In addition, [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol. One area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. Another area of research is its use in the treatment of addiction, particularly for opioids and cocaine. There is also interest in developing more selective KOR antagonists, which could have fewer side effects than [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol. Overall, [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol has shown great promise as a tool for studying the role of KORs in various physiological and pathological processes, and as a potential therapeutic agent for a range of disorders.
Aplicaciones Científicas De Investigación
[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of drug addiction, particularly for opioids and cocaine. [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol has been found to reduce drug-seeking behavior and prevent relapse in animal models of addiction. It has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for mood disorders.
Propiedades
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-[(2,6-dimethoxyphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO3/c1-26-20-8-4-9-21(27-2)19(20)14-24-11-5-10-22(15-24,16-25)13-17-6-3-7-18(23)12-17/h3-4,6-9,12,25H,5,10-11,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHNPVOFWHDYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrazinamine](/img/structure/B3817197.png)

![2-(4-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B3817210.png)
![1-[3-(methylthio)propyl]-4-phenyl-5-propyl-1H-imidazole](/img/structure/B3817222.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3817234.png)
![8-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3817238.png)
![1-[4-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B3817243.png)
![2-amino-N-benzyl-N-[2-(dimethylamino)ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B3817257.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole](/img/structure/B3817268.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B3817269.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3817287.png)
![N-methyl-1-(piperidin-3-ylmethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3817291.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3817299.png)
![{[1-(1-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl}amine trifluoroacetate](/img/structure/B3817300.png)